9-beta-D-Xylofuranosyladenine

描述

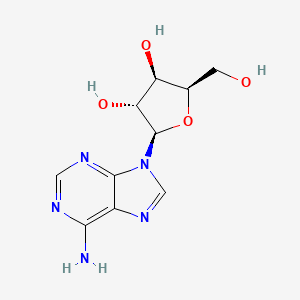

9-β-D-木糖呋喃核苷腺嘌呤: 是一种嘌呤核苷,其中腺嘌呤通过β-N (9)-糖苷键连接到木糖呋喃糖 .

准备方法

合成路线和反应条件: 9-β-D-木糖呋喃核苷腺嘌呤的合成通常涉及腺嘌呤与木糖呋喃糖的糖基化反应。 反应条件通常包括使用合适的溶剂,如二甲基甲酰胺 (DMF),以及催化剂,如三甲基硅基三氟甲磺酸 (TMSOTf) . 反应在无水条件下进行,以防止糖苷键的水解。

工业生产方法: 9-β-D-木糖呋喃核苷腺嘌呤的工业生产可能涉及类似的合成路线,但规模更大。 该工艺将包括优化反应条件以最大限度地提高产率和纯度,以及使用工业规模的反应器和纯化系统 .

化学反应分析

Protection/Deprotection Reactions

Modification of hydroxyl groups enables targeted functionalization while preserving the nucleoside’s core structure.

Key Findings :

-

Benzoylation at O-3 proceeds regioselectively under mild conditions .

-

Acetylation under acidic conditions achieves near-quantitative yields for large-scale synthesis .

Substitution Reactions

Nucleophilic displacement and alkoxy group introduction expand functional diversity.

Key Findings :

-

Tosylate intermediates (e.g., 5-O-Ts) undergo clean reduction to 5-deoxy analogs .

-

Epoxidation with m-CPBA followed by alcohol ring-opening yields β-D-4′-alkoxy derivatives exclusively .

Oxidation and Reduction Pathways

Targeted redox reactions modify the sugar moiety’s electronic and steric properties.

| Reaction | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA, DCM | 3′,4′-Epoxide intermediate | β-D only | |

| Staudinger reduction | PPh₃, THF/H₂O | 5-Amino derivative | Quantitative |

Key Findings :

-

Epoxidation generates a reactive intermediate for downstream alkoxy functionalization .

-

Azide-to-amine conversion via Staudinger reduction enables guanidinylation for bioactive analogs .

Glycosylation and Phosphorylation

Stereocontrolled glycosylation and phosphorylation underpin nucleotide analog synthesis.

Key Findings :

-

Vorbrüggen conditions achieve high β-selectivity for triphosphate synthesis .

-

2,3-O-Xylylene protection enforces α-stereoselectivity in glycosylation .

Comparative Reactivity Insights

The xylofuranose scaffold exhibits distinct behavior compared to other nucleosides:

| Feature | 9-β-D-Xylofuranosyladenine | Arabinofuranosyladenine | Ribofuranosyladenine |

|---|---|---|---|

| O-3 Reactivity | High (benzoylation/acetylation) | Moderate | Low |

| 5′-Phosphorylation | Efficient with TMSOTf/BSA | Requires harsher conditions | Standard Vorbrüggen conditions |

| Epoxidation Susceptibility | Yes (via m-CPBA) | No | Rare |

科学研究应用

化学: 在化学领域,9-β-D-木糖呋喃核苷腺嘌呤被用作合成更复杂分子的构件。 其独特的结构允许探索各种化学反应和途径 .

生物学: 在生物学研究中,研究该化合物对核苷酸代谢的影响。 研究表明它能抑制某些参与核苷酸合成的酶,使其成为研究细胞过程的宝贵工具 .

医学: 它干扰核苷酸代谢的能力可以抑制病毒的复制和癌细胞的生长 .

工业: 在工业领域,该化合物用于开发药物和其他生物活性化合物。 其独特的特性使其成为合成各种药物的宝贵中间体 .

作用机制

9-β-D-木糖呋喃核苷腺嘌呤的作用机制涉及其掺入核苷酸代谢途径。它作为腺苷的类似物,干扰核苷酸的合成和功能。 这种干扰可以通过破坏其核苷酸代谢来抑制病毒的复制和癌细胞的生长 .

分子靶标和途径:

嘌呤核苷磷酸化酶: 该化合物靶向嘌呤核苷磷酸化酶,这是一种参与核苷酸代谢的酶.

RNA 甲基化: 研究表明它能抑制核RNA的甲基化,影响基因表达和细胞功能.

相似化合物的比较

类似化合物:

腺苷: 一种天然存在的核苷,具有类似的结构和功能。

阿糖腺苷: 一种抗病毒药物,也作为腺苷类似物起作用。

氯法拉滨: 一种用于治疗某些癌症的化疗药物.

独特性: 9-β-D-木糖呋喃核苷腺嘌呤因其特殊的糖苷键及其抑制核苷酸代谢的能力而独一无二。 这使其成为研究和治疗应用中宝贵的工具 .

生物活性

9-beta-D-Xylofuranosyladenine (xylo-A) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and antitumor applications. This article reviews the biological activity of xylo-A, synthesizing data from various studies, including its synthesis, mechanisms of action, and biological effects.

Synthesis of this compound

The synthesis of xylo-A involves glycosylation reactions using peracylated 1-O-acetyl-alpha-D-xylofuranoses. The resulting beta-anomers demonstrate significant biological activity against various viruses and tumor cells. The compound has been shown to inhibit cell growth and macromolecule synthesis effectively .

Antiviral Properties

Xylo-A has been evaluated for its antiviral properties against a range of RNA and DNA viruses. In studies, xylo-A exhibited marked activity, particularly against certain viral strains. For instance, it was found to inhibit the replication of specific viruses in vitro, demonstrating its potential as an antiviral agent .

Cytotoxicity

Research indicates that xylo-A possesses cytotoxic properties in various cell lines, including Chinese hamster ovary (CHO) cells. A study published in Cancer Research reported that xylo-A's cytotoxicity is linked to its ability to interfere with nucleic acid metabolism within the cells . This interference results in the inhibition of cellular proliferation, making it a candidate for further investigation in cancer therapy.

The mechanism by which xylo-A exerts its biological effects appears to involve its incorporation into nucleic acids, leading to disrupted RNA and DNA synthesis. This disruption can trigger apoptosis in infected or malignant cells. The structural similarity of xylo-A to natural nucleosides allows it to be mistakenly incorporated into nucleic acids during replication processes .

Study 1: Antiviral Evaluation

A comprehensive evaluation of xylo-A's antiviral activity revealed significant inhibitory effects on specific viral strains. The study involved testing xylo-A against various pathogens, demonstrating its potential utility in developing antiviral therapies .

Study 2: Cytotoxic Effects on Tumor Cells

In another pivotal study, xylo-A was tested on several cancer cell lines. The findings indicated that xylo-A induced apoptosis through mechanisms involving caspase activation and disruption of mitochondrial function. This suggests a dual role for xylo-A as both an antiviral and anticancer agent .

Data Tables

属性

IUPAC Name |

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-GAWUUDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859028 | |

| Record name | Adenine xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-69-6 | |

| Record name | 9-β-D-Xylofuranosyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。